Home > Products > Screening Compounds P143394 > Imatinib para-Diaminomethylbenzene
Imatinib para-Diaminomethylbenzene - 1026753-54-7

Imatinib para-Diaminomethylbenzene

Catalog Number: EVT-1201757
CAS Number: 1026753-54-7
Molecular Formula: C29H31N7O
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imatinib para-diaminomethylbenzene trihydrochloride is a compound closely related to the anti-leukemia drug Imatinib (trade name Gleevec). It has been identified as a potential therapeutic agent for Alzheimer's disease (AD) due to its ability to inhibit beta-amyloid production. []

Imatinib

  • Relevance: Imatinib para-Diaminomethylbenzene trihydrochloride is explicitly stated to be an "imatinib-related compound" []. The chemical structures of Imatinib and Imatinib para-Diaminomethylbenzene trihydrochloride are very similar, differing only in the presence of a para-diaminomethylbenzene group in the latter.

Imatinib para-Diaminomethylbenzene trihydrochloride

  • Compound Description: Imatinib para-Diaminomethylbenzene trihydrochloride is a compound closely related to imatinib, displaying enhanced potency in inhibiting beta-amyloid production compared to its counterpart []. Research indicates that it demonstrates more than three times the potency of Imatinib in reducing beta-amyloid production, a protein implicated in Alzheimer's disease (AD) []. Furthermore, it exhibits significantly less activity against Abl kinase, the primary target of Imatinib in leukemia treatment. Specifically, its activity against Abl kinase is 1/16th that of Imatinib []. This selectivity profile, with a ratio of nearly 60 for the AD indication, highlights its potential as a therapeutic agent for AD, potentially mitigating beta-amyloid accumulation in the brain [].
  • Relevance: The compound is directly derived from Imatinib and is explicitly identified as "Imatinib para-Diaminomethylbenzene trihydrochloride" throughout the research [].

Nilotinib

  • Compound Description: Nilotinib, commercially known as Tasigna, is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) [, ]. It is often employed as a second-line treatment option for patients who have developed resistance or intolerance to imatinib [, ]. Nilotinib targets the BCR-ABL tyrosine kinase, similar to imatinib, and has shown efficacy in achieving hematological and molecular responses in CML patients [].
  • Relevance: Nilotinib belongs to the same chemical class as Imatinib para-Diaminomethylbenzene trihydrochloride, both being tyrosine kinase inhibitors. They are often discussed in the context of CML treatment, highlighting their shared therapeutic target, the BCR-ABL tyrosine kinase [, ].

Dasatinib

  • Compound Description: Dasatinib, marketed as Sprycel, is another tyrosine kinase inhibitor utilized in the treatment of chronic myeloid leukemia (CML), particularly in cases where patients exhibit resistance or intolerance to imatinib [, ]. It functions by inhibiting the BCR-ABL tyrosine kinase, similar to imatinib and nilotinib []. Dasatinib has demonstrated effectiveness in achieving both hematological and molecular responses in CML patients [].
  • Relevance: Similar to nilotinib, Dasatinib shares the same chemical class as Imatinib para-Diaminomethylbenzene trihydrochloride — both are tyrosine kinase inhibitors. The research frequently mentions Dasatinib alongside imatinib and nilotinib, emphasizing their common therapeutic target, the BCR-ABL tyrosine kinase, in the context of CML treatment [, ].
Overview

Imatinib para-Diaminomethylbenzene, commonly known as Imatinib, is a small molecule drug primarily used in the treatment of certain types of cancer, particularly chronic myeloid leukemia and gastrointestinal stromal tumors. It belongs to the class of protein-tyrosine kinase inhibitors, which function by inhibiting specific tyrosine kinases that are crucial for cancer cell proliferation and survival. The compound is characterized by its ability to selectively target the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia, as well as other receptor tyrosine kinases such as c-KIT and platelet-derived growth factor receptor beta (PDGFR-β) .

Source

Imatinib para-Diaminomethylbenzene was developed by Novartis and first approved for clinical use in 2001. It has since become a cornerstone in targeted cancer therapy due to its effectiveness and relatively favorable safety profile .

Classification

Imatinib is classified as a:

  • Tyrosine Kinase Inhibitor
  • Neoplastic Agent
  • Small Molecule Drug
Synthesis Analysis

Methods

The synthesis of Imatinib para-Diaminomethylbenzene typically employs a convergent approach involving multiple steps. Key methods include:

  1. Coupling Reaction: The amine and carboxylic acid precursors are coupled using N,N'-carbonyldiimidazole as a condensing agent, which facilitates the formation of the desired compound .
  2. Sequential Reactions: Various synthetic routes have been documented, including:
    • The conversion of 2-methyl-5-nitroaniline into 2-methyl-5-nitrophenylguanidine nitrate, which is then condensed with other intermediates to yield Imatinib .
    • Use of halogenated anilines and subsequent reactions to form the final product through acylation processes .

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice (commonly dimethylformamide or dioxane), and the use of catalysts like copper halides to ensure high yield and purity .

Molecular Structure Analysis

Structure

Imatinib para-Diaminomethylbenzene has the following molecular structure:

  • Molecular Formula: C29H31N7O
  • Molecular Weight: 493.60 g/mol
  • Structural Features: The compound features a pyrimidine ring connected to a phenyl group with various substituents that enhance its binding affinity to target proteins.

Data

The compound's structural data can be summarized as follows:

  • IUPAC Name: N-(4-Methylpiperazin-1-ylmethyl)-N-[4-(3-pyridinyl)pyrimidin-2-yl]benzamide
  • Chemical Identification: CID 10239086 in PubChem .
Chemical Reactions Analysis

Reactions

Imatinib para-Diaminomethylbenzene undergoes several chemical reactions, including:

  1. Oxidation: Can be oxidized under specific conditions.
  2. Reduction: Reduction reactions using agents like hydrazine hydrate can yield reduced amine derivatives.
  3. Substitution: Nucleophilic substitution is often utilized in synthesizing intermediates.

Technical Details

Common reagents used in these reactions include:

  • N,N'-carbonyldiimidazole
  • Hydrazine hydrate
  • Iron(III) chloride
    Various solvents such as pyridine and acetonitrile are also employed to facilitate these reactions .
Mechanism of Action

Process

Imatinib functions primarily as a protein-tyrosine kinase inhibitor by binding to the ATP-binding site of target tyrosine kinases, thereby preventing their activation and subsequent downstream signaling that promotes cell proliferation and survival.

Data

Key mechanisms include:

  • Inhibition of BCR-ABL fusion protein activity, crucial for chronic myeloid leukemia.
  • Blocking PDGFR and c-KIT signaling pathways, which are implicated in various cancers .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Effective within a physiological pH range.

Relevant data includes:

  • Melting Point: Approximately 220 °C .
Applications

Scientific Uses

Imatinib para-Diaminomethylbenzene is primarily used in oncology for treating:

  • Chronic Myeloid Leukemia (CML)
  • Gastrointestinal Stromal Tumors (GIST)
    It has also been explored for use in other malignancies that exhibit dependence on similar signaling pathways.

Properties

CAS Number

1026753-54-7

Product Name

Imatinib para-Diaminomethylbenzene

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C29H31N7O

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)

InChI Key

XAHUGGOJOZBPPK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Synonyms

4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-methyl-4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.